Potent Anti-Staphylococcal Activity at Sub-Micromolar Concentration
In a primary antimicrobial screen against a panel of seven bacterial and fungal pathogens, compound 4l (identified as N-(3-chlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) demonstrated a 50% growth inhibition concentration (IC50) of 1 µM against *Staphylococcus aureus* [1]. This level of potency was among the strongest observed for the 5-methyl-1H-1,2,3-triazole-4-carboxamide sub-series, with only two other analogs (4d and 4r) also showing potent anti-staphylococcal effects [1]. Compounds with a 5-amino substitution, by contrast, showed no such activity, highlighting the specific contribution of the 5-methyl group to the observed antibacterial phenotype.
| Evidence Dimension | Antibacterial potency (IC50 against *S. aureus*) |
|---|---|
| Target Compound Data | 1 µM (50% growth inhibition) |
| Comparator Or Baseline | 5-amino-1H-1,2,3-triazole-4-carboxamide analog (inactive against *S. aureus*); 5-methyl analogs 4d and 4r also showed potent activity, but with distinct substitution patterns on the N-aryl ring. |
| Quantified Difference | Activity loss upon 5-methyl to 5-amino substitution; exact fold-difference among active 5-methyl analogs not specified |
| Conditions | Broth microdilution assay against *S. aureus* ATCC 25923, compound concentration at 1 µM |
Why This Matters
This data provides a quantifiable benchmark for researchers requiring a confirmed anti-staphylococcal tool compound, as it establishes a defined potency threshold against a clinically relevant Gram-positive pathogen that is not met by closely related 5-amino analogs.
- [1] Pokhodylo, N., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1246, 131146. View Source
